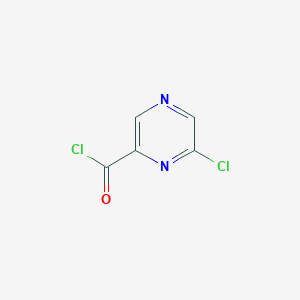

6-Chloropyrazine-2-carbonyl chloride

Descripción

Significance of Pyrazine (B50134) Heterocycles in Chemical Research

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms in a 1,4-orientation. nih.gov This structural motif is not merely a chemical curiosity but a core component found in numerous natural products and synthetic molecules of significant biological and commercial value. tandfonline.comresearchgate.net The pyrazine ring is a key scaffold in medicinal chemistry, and its derivatives have been extensively studied for a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. tandfonline.commdpi.com

The presence of the pyrazine nucleus in several clinically approved drugs underscores its importance in drug design and discovery. eurekaselect.com For instance, Pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis, while Bortezomib is a proteasome inhibitor used in cancer therapy. nih.gov The World Health Organization's Model List of Essential Medicines has included several pyrazine-containing drugs, highlighting their impact on global health. nih.govresearchgate.net The unique electronic properties and the ability of the nitrogen atoms to form hydrogen bonds contribute to the capacity of pyrazine derivatives to interact with biological targets, making them a fertile ground for the development of new therapeutic agents. nih.govmdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrazine Core

| Drug Name | Pharmacological Application |

|---|---|

| Pyrazinamide | Antitubercular Agent |

| Bortezomib | Anticancer (Proteasome Inhibitor) nih.gov |

| Amiloride | Potassium-Sparing Diuretic |

| Favipiravir | Antiviral Agent nih.gov |

| Acipimox | Lipid-Lowering Agent researchgate.net |

The Role of Acyl Chlorides as Key Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and are prized in organic synthesis for their utility as intermediates. wikipedia.orgsavemyexams.com Their heightened reactivity stems from the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com

Due to this high reactivity, acyl chlorides can be readily converted into a variety of other carboxylic acid derivatives, such as esters, amides, and acid anhydrides. wikipedia.orgorganicchemistrytutor.com The reactions are typically rapid and efficient. For example, the reaction of an acyl chloride with an alcohol (alcoholysis) yields an ester, while its reaction with an amine (aminolysis) produces an amide. wikipedia.orgsavemyexams.com This versatility makes them superior starting materials compared to the less reactive carboxylic acids for many synthetic transformations. savemyexams.com Acyl chlorides are typically prepared from their corresponding carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org This conversion is a fundamental step in many multi-step synthetic sequences.

Overview of 6-Chloropyrazine-2-carbonyl Chloride as a Versatile Synthetic Scaffold

This compound (C₅H₂Cl₂N₂O) is a bifunctional molecule that combines the structural features of a pyrazine ring with the high reactivity of an acyl chloride group. This unique combination renders it a highly valuable and versatile building block in organic synthesis. The pyrazine core provides a rigid, aromatic scaffold that is often associated with biological activity, while the acyl chloride functional group serves as a reactive handle for introducing a wide range of substituents via nucleophilic acyl substitution.

The primary laboratory synthesis of this compound involves the reaction of 6-chloropyrazine-2-carboxylic acid with a chlorinating agent such as thionyl chloride. researchgate.net The reactivity of the acyl chloride group allows for straightforward reactions with nucleophiles like amines to form stable amide bonds. This reactivity has been exploited in the development of potential therapeutic agents. For instance, this compound has been used as a key intermediate in the synthesis of various N-substituted pyrazine-2-carboxamides. researchgate.netresearchgate.net These derivatives have been investigated for their antimycobacterial activity, with studies showing that substitutions on the pyrazine ring and the amide nitrogen can significantly influence their potency against Mycobacterium tuberculosis. researchgate.net The compound's structure thus provides a robust platform for systematically modifying molecular properties to optimize for specific biological targets.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂Cl₂N₂O |

| Molecular Weight | 176.99 g/mol |

| CAS Number | 148673-71-6 |

Mentioned Compounds

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYKRNKLQNXGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569093 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148673-71-6 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 6 Chloropyrazine 2 Carbonyl Chloride

Precursor Chemistry and Starting Materials

The synthesis of 6-chloropyrazine-2-carbonyl chloride is fundamentally dependent on the availability of suitable pyrazine (B50134) precursors. The most direct and widely utilized starting material is 6-chloropyrazinoic acid. However, alternative precursors can be employed, which are then converted to this key carboxylic acid intermediate.

Derivation from 6-Chloropyrazinoic Acid

Reaction Scheme: Conversion of 6-Chloropyrazinoic Acid to its Acyl Chloride

Alternative Pyrazine Precursors

While 6-chloropyrazinoic acid is the most direct starting material, it can be synthesized from other pyrazine derivatives. These alternative precursors provide different strategic routes to the target molecule, which can be advantageous depending on the availability of starting materials.

From 6-Chloro-2-methylpyrazine: One potential route involves the oxidation of the methyl group of 6-chloro-2-methylpyrazine to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). This method allows for the utilization of a different functional group handle on the pyrazine ring to arrive at the necessary carboxylic acid precursor.

From 6-Chloro-2-cyanopyrazine: Another viable pathway is the hydrolysis of a nitrile group. Starting with 6-chloro-2-cyanopyrazine, the cyano group can be hydrolyzed under acidic or basic conditions to yield 6-chloropyrazinoic acid. libretexts.org This two-step process, involving the initial formation of the nitrile followed by its hydrolysis, offers an alternative synthetic entry point. libretexts.org

Acyl Chloride Formation Strategies

The conversion of the carboxylic acid to the acyl chloride is a critical step. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation, often with the aid of a catalyst.

Thionyl Chloride (SOCl₂) Mediated Synthesis

The reaction of 6-chloropyrazinoic acid with thionyl chloride is the predominant method for producing this compound. This reaction is efficient and yields gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. mdpi.com

The efficiency of the thionyl chloride mediated synthesis is influenced by several parameters that can be optimized to maximize yield and purity.

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux conditions. For instance, a common procedure involves heating the reaction mixture in dry benzene (B151609) for approximately one hour to drive the reaction to completion. mdpi.com

Solvent: Anhydrous, non-protic solvents are essential to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride. Common solvents include toluene, benzene, and dichloromethane. mdpi.com

Reagent Stoichiometry: An excess of thionyl chloride is generally used to ensure the complete conversion of the carboxylic acid.

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is typically removed by distillation or evaporation under reduced pressure. The crude acyl chloride is often used directly in subsequent reactions without further purification due to its reactivity. mdpi.com

Table 1: Summary of Typical Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Starting Material | 6-Chloropyrazinoic Acid |

| Solvent | Dry Benzene, Toluene |

| Temperature | Reflux |

| Reaction Time | ~1 hour |

| Catalyst | N,N-Dimethylformamide (DMF) |

The addition of a catalytic amount of N,N-Dimethylformamide (DMF) significantly accelerates the rate of acyl chloride formation from carboxylic acids and thionyl chloride.

The catalytic cycle begins with the reaction between DMF and thionyl chloride to form a highly reactive electrophilic species known as the Vilsmeier reagent, specifically N,N-dimethylchlorosulfitemethaniminium chloride.

Formation of the Vilsmeier Reagent: (CH₃)₂NCHO + SOCl₂ → [(CH₃)₂N=CHCl]⁺[OS(O)Cl]⁻

This iminium salt is a much more potent acylating agent than thionyl chloride itself. It reacts with the carboxylic acid to form an unstable intermediate, which then collapses to generate the desired acyl chloride, sulfur dioxide, and regenerates DMF, thus completing the catalytic cycle. The use of DMF as a catalyst allows the reaction to proceed under milder conditions and at a faster rate than in its absence.

Utilization of Alternative Chlorinating Agents (e.g., 2,4,6-Trichlorobenzoyl Chloride)

While the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride is a primary method for synthesizing this compound, alternative reagents have been explored for industrial-scale production. vulcanchem.com One notable alternative is 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent. researchgate.netenamine.net This reagent offers a significant safety advantage, as thionyl chloride is listed under the Chemical Weapons Convention, making its use more regulated. vulcanchem.comresearchgate.net

The use of 2,4,6-trichlorobenzoyl chloride proceeds through the formation of a mixed anhydride (B1165640). nih.govsci-hub.se The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine (B128534), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The highly substituted benzoyl chloride is designed to react rapidly with the carboxylic acid. sci-hub.se The resulting mixed anhydride is highly activated, facilitating the subsequent conversion to the acyl chloride. The trichlorophenyl group serves two main purposes: it prevents side reactions at the benzoyl carbonyl group and makes the corresponding carboxylate a good leaving group, which enhances the reaction rate. sci-hub.se

Other chlorinating agents used for the general conversion of carboxylic acids to acyl chlorides include phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride. chemguide.co.ukresearchgate.netgoogle.com Each presents a different profile of reactivity and by-products.

By-product Profiles and Their Mitigation

The choice of chlorinating agent directly influences the by-product profile of the synthesis, which is a critical factor for purification and process efficiency.

Thionyl Chloride (SOCl₂): This reagent is often favored because its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. chemguide.co.uklibretexts.org This simplifies the purification process, as the gaseous by-products can be easily removed from the reaction mixture, driving the reaction to completion. libretexts.orgfiveable.me Any remaining excess thionyl chloride, which has a low boiling point, can be removed by distillation. youtube.com

Phosphorus Chlorides (PCl₅ and PCl₃): When using phosphorus(V) chloride, the by-products are phosphorus oxychloride (POCl₃) and HCl. libretexts.org Phosphorus(III) chloride yields phosphoric(III) acid (H₃PO₃). chemguide.co.uklibretexts.org Unlike the gaseous by-products from thionyl chloride, these phosphorus-containing by-products are liquids or solids and must be separated from the desired acyl chloride, typically by fractional distillation. libretexts.org

Oxalyl Chloride: Similar to thionyl chloride, oxalyl chloride also produces only gaseous by-products (carbon dioxide, carbon monoxide, and HCl), which simplifies work-up. google.com However, it is often more expensive. youtube.com

2,4,6-Trichlorobenzoyl Chloride: The primary by-product is 2,4,6-trichlorobenzoic acid. sci-hub.se Due to its high boiling point, separation from a volatile acyl chloride can be achieved via distillation. youtube.com

Mitigation of by-products primarily involves the careful selection of the chlorinating agent based on the physical properties of the desired product and the ease of separation of contaminants. Optimizing reaction conditions can also minimize the formation of impurities from side reactions, such as unwanted chlorination on the pyrazine ring.

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires a focus on process efficiency, yield, and modern manufacturing methodologies.

Process Efficiency and Yield Enhancement Techniques

To improve efficiency and yield on an industrial scale, several factors are optimized. The choice of solvent is critical; for related pyrazine chlorination processes, polar solvents like N,N-dimethylformamide (DMF) are used. google.comgoogle.com Catalysts, such as DMF or tertiary amines like triethylamine and pyridine (B92270), are often employed to increase the reaction rate. vulcanchem.comgoogle.com

Temperature control is another key parameter. For instance, in the chlorination of 2-chloropyrazine (B57796) to produce 2,6-dichloropyrazine, a related industrial process, reaction temperatures are maintained between 85–110 °C. google.com After the reaction, controlled cooling is used to crystallize the product from the reaction solution, which is an effective method for initial purification and isolation. google.com Final purification of the acyl chloride product is typically achieved through fractional distillation to separate it from any non-volatile by-products or excess starting materials. libretexts.org

Continuous Flow Reactor Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including enhanced safety, better process control, and straightforward scalability. beilstein-journals.orgsemanticscholar.org These systems use interconnected reactors where reagents are continuously fed, and the product is continuously removed. beilstein-journals.org

For the synthesis of pyrazine derivatives, continuous flow reactors have demonstrated superior efficiency. In the enzymatic synthesis of pyrazinamide (B1679903) derivatives, a continuous-flow microreactor showed a significantly higher space-time yield compared to a traditional shaker batch reactor. nih.gov The benefits of flow chemistry, such as superior mixing and heat transfer, can lead to higher yields and reduced formation of by-products. beilstein-journals.org A continuous flow setup for the synthesis of this compound could involve pumping the 6-chloropyrazine-2-carboxylic acid solution to mix with the chlorinating agent in a heated reactor coil, followed by in-line purification or quenching. tue.nl This methodology is well-suited for handling highly reactive intermediates like acyl chlorides safely and efficiently on a large scale. semanticscholar.org

Comparative Analysis of Synthetic Pathways for Related Pyrazine Carbonyl Chlorides

One alternative approach involves the direct chlorination of the pyrazine ring itself. For example, 2-chloropyrazine and dichloropyrazines can be produced by reacting pyrazine with a chlorinating agent like chlorine or sulfuryl chloride in a polar solvent. google.com This contrasts with the strategy for this compound, where the pyrazine ring is already substituted with a chlorine atom and a carboxylic acid before the final chlorination step.

The choice of chlorinating agent for the carboxylic acid function represents a key point of comparison. The table below summarizes the characteristics of common chlorinating agents used in the synthesis of acyl chlorides, which are applicable to various pyrazine carbonyl chlorides.

| Chlorinating Agent | Formula | By-products | Physical State of By-products | Separation Method | Reference |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Ventilation / Distillation | chemguide.co.uklibretexts.org |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Fractional Distillation | libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Gas | Ventilation | google.com |

| 2,4,6-Trichlorobenzoyl Chloride | C₇H₂Cl₄O | 2,4,6-Trichlorobenzoic acid | Solid | Distillation / Crystallization | sci-hub.se |

The synthesis of related compounds, such as 3-chloropyrazine-2-carbonitrile, can employ different reagents like sulfuryl chloride for chlorination of the pyrazine ring. chemicalbook.com Ultimately, the chosen pathway depends on the availability of starting materials, desired purity, and considerations for industrial scale-up, such as cost and safety of the reagents.

Reactivity Profile and Mechanistic Studies of 6 Chloropyrazine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The presence of an acid chloride functional group renders 6-Chloropyrazine-2-carbonyl chloride exceptionally reactive towards nucleophiles. The reaction mechanism follows a characteristic two-step addition-elimination pathway. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This sequence is the cornerstone of its utility in synthesizing a range of substituted pyrazine (B50134) compounds.

Formation of Pyrazinecarboxamides

The reaction of this compound with ammonia, primary amines, or secondary amines is a robust and widely utilized method for the synthesis of 6-chloropyrazine-2-carboxamides. This process, known as aminolysis, typically proceeds under mild conditions and results in high yields of the corresponding amide derivatives. The general procedure involves the dropwise addition of the acyl chloride, usually dissolved in a dry inert solvent like acetone, to a stirred solution of the amine in the presence of a base such as pyridine (B92270) to neutralize the hydrogen chloride byproduct. mdpi.com

Primary amines react readily with this compound to furnish N-substituted pyrazinecarboxamides. A variety of primary amines, including substituted anilines, have been successfully employed in this reaction. For instance, condensation with various ring-substituted anilines has been performed to generate a series of amide compounds for biological evaluation. mdpi.com The reaction proceeds efficiently, providing a straightforward route to these derivatives.

Below is a table summarizing the synthesis of various N-aryl-6-chloropyrazine-2-carboxamides from the reaction of this compound with substituted primary anilines.

| Amine Reactant | Product Name | Solvent System | Yield (%) |

| Aniline | 6-Chloro-N-phenylpyrazine-2-carboxamide | Acetone/Pyridine | - |

| 2-Methylaniline | 6-Chloro-N-(2-methylphenyl)pyrazine-2-carboxamide | Acetone/Pyridine | - |

| 3-Methylaniline | 6-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | Acetone/Pyridine | - |

| 3-Bromoaniline | N-(3-Bromophenyl)-6-chloropyrazine-2-carboxamide | Acetone/Pyridine | - |

| 3,5-Bis(trifluoromethyl)aniline | 6-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide | Acetone/Pyridine | - |

| Data sourced from studies on substituted pyrazine-2-carboxylic acid amides. mdpi.com Yields were not explicitly reported for each individual compound in the reference. |

Secondary amines also undergo nucleophilic acyl substitution with this compound to produce N,N-disubstituted pyrazinecarboxamides. The mechanism is analogous to that with primary amines, involving the lone pair of electrons on the secondary nitrogen atom as the nucleophile. This reaction has been applied in the synthesis of various pyrazinamide (B1679903) derivatives, demonstrating the versatility of the acyl chloride in reacting with a broad scope of amine nucleophiles.

A significant application of the aminolysis reaction is the synthesis of N-benzylpyrazine-2-carboxamides. The reaction between this compound and various substituted benzylamines proceeds under mild conditions, affording the target amides in good to excellent yields. These reactions are typically conducted by condensing the acyl chloride with the respective benzylamine, highlighting a straightforward and efficient synthetic protocol.

The following table presents data from the synthesis of several N-benzyl-6-chloropyrazine-2-carboxamides.

| Benzylamine Reactant | Product Name | Solvent | Yield (%) | Melting Point (°C) |

| Benzylamine | N-Benzyl-6-chloropyrazine-2-carboxamide | - | 87 | 58.3–59.7 |

| 4-Methylbenzylamine | 6-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | - | 76 | 98.5–99.8 |

| 4-Methoxybenzylamine | 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | - | 89 | 71.4–72.6 |

| Specific solvent details were not provided in the reference. Data sourced from studies on substituted N-benzylpyrazine-2-carboxamides. |

While specific studies detailing the reaction of this compound with chiral amines are not extensively documented in the reviewed literature, the stereochemical outcome can be predicted from general mechanistic principles. The formation of the amide bond does not involve the chiral center of the amine reactant.

Therefore, if a single enantiomer of a chiral amine is used, the reaction is expected to proceed with retention of configuration at the chiral center, yielding an optically active amide product. If a racemic mixture of a chiral amine is reacted with the achiral this compound, the product will be a racemic mixture of the corresponding N-substituted amide enantiomers. If the acylating agent itself were chiral, the reaction with a racemic amine would produce a mixture of diastereomers, which could potentially be separated using techniques like chromatography. However, as this compound is achiral, diastereomer formation does not occur in this specific case.

Esterification Reactions with Alcohols

The high reactivity of the acyl chloride group in this compound also allows for efficient esterification reactions with alcohols. This reaction, often referred to as alcoholysis, is a standard method for converting acyl chlorides into esters.

Although specific examples of the esterification of this compound are not detailed in the surveyed research, the reaction is expected to proceed readily. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the alcohol moiety to yield the corresponding pyrazine-2-carboxylate (B1225951) ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to scavenge the HCl produced. This prevents the acid from catalyzing unwanted side reactions or protonating the starting materials. The process is generally fast and can be performed at or below room temperature, providing a high-yield pathway to various pyrazine ester derivatives.

Thioesterification Reactions with Thiols

The carbonyl chloride group of this compound is a highly reactive acylating agent. Its reaction with thiols or their corresponding thiolates leads to the formation of thioesters. This transformation, known as thioesterification, is a fundamental process in organic synthesis. The high electrophilicity of the carbonyl carbon, coupled with the excellent leaving group ability of the chloride ion, facilitates a rapid nucleophilic acyl substitution.

The general mechanism involves the attack of the sulfur nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the corresponding S-substituted thioester. These reactions are typically high-yielding and can be performed under mild conditions. While specific studies detailing the thioesterification of this compound are not extensively documented in dedicated reports, the reaction follows well-established principles for acyl chloride reactivity. Thioesters are valuable synthetic intermediates, notably for their role as acylating reagents and in the construction of more complex molecules. rsc.orgorganic-chemistry.org The synthesis of peptide alkyl thioesters, for example, often proceeds from versatile reagents via reaction with thiols. nih.gov

Modern methods for thioester synthesis include various approaches such as the condensation of carboxylic acids with thiols, carbonylation reactions, and the reaction of acyl chlorides with metal thiolates. rsc.org The direct acylation of thiols with an acyl chloride like this compound remains one of the most straightforward and efficient methods.

Cross-Coupling Reactions

The two distinct chlorine atoms in this compound—one on the pyrazine ring and one in the carbonyl chloride moiety—provide multiple handles for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.com The chlorine atom attached to the electron-deficient pyrazine ring is particularly well-suited for a variety of palladium, nickel, and copper-catalyzed transformations. rsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. The chlorine atom on the pyrazine ring of this compound can effectively participate in this reaction. Chloropyrazines have proven to be excellent substrates for palladium-catalyzed cross-coupling reactions. rsc.orgclockss.org

The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition into the carbon-chlorine bond of the pyrazine ring. Subsequent transmetalation with a boronic acid (in the presence of a base) and reductive elimination yields the coupled product and regenerates the catalyst. Studies on related 2-chloropyrazines and other heteroaryl chlorides have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes with more specialized ligands are effective. clockss.orglookchem.com The choice of base, such as potassium carbonate, and solvent system is crucial for achieving high yields. lookchem.comresearchgate.net The reaction conditions can be optimized for low catalyst loadings, and in some cases, can be performed in environmentally benign solvents like water. researchgate.netrsc.org

The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic nature of the coupling partners. For instance, reactions of 6-halopurines, a related heterocyclic system, with electron-rich arylboronic acids proceeded best under anhydrous conditions, while electron-poor arylboronic acids gave better results in aqueous media. lookchem.com

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine (B57796) | Phenylboronic acid | Pd(dppb)Cl₂ | K₂CO₃ | Toluene/H₂O | Good to Excellent | rsc.org |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95 | lookchem.com |

| 2-Chloroquinoline | Various arylboronic acids | ONO pincer Pd(II) complex | - | - | Excellent | researchgate.net |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane | >95 | nih.gov |

Exploration of Other Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the chloropyrazine core is amenable to a range of other metal-catalyzed cross-couplings. These methods expand the diversity of functional groups that can be introduced onto the pyrazine ring.

Sonogashira Coupling : This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides. Chloropyrazine has been shown to be an excellent substrate, affording the corresponding alkynylpyrazines quantitatively under catalysis with systems like [Pd(allyl)Cl]₂/PPh₃. rsc.org Acyl chlorides can also participate in Sonogashira-type couplings to produce 1,3-disubstituted prop-2-yn-1-ones. eie.gr

Heck Coupling : The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene. ustc.edu.cn This methodology has been applied to 2-chloropyrazines, enabling the introduction of vinyl groups. clockss.org

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by nickel or palladium. ustc.edu.cn It is particularly useful for creating C(sp²)-C(sp³) bonds and has been used for the regioselective synthesis of alkylpyrazines. rsc.org

Buchwald-Hartwig Amination : This palladium-catalyzed C-N bond-forming reaction couples aryl halides with amines. While nucleophilic aromatic substitution can also achieve amination of chloropyrazines, the Buchwald-Hartwig reaction provides a valuable catalytic alternative, especially for less reactive or sterically hindered substrates. rsc.orgustc.edu.cn

Cross-Electrophile Coupling Applications

A more recent development in cross-coupling is the reductive coupling of two different electrophiles, known as cross-electrophile coupling. This approach avoids the need for pre-formed, and often sensitive, organometallic reagents. nih.gov Nickel-catalyzed protocols have been successfully developed for the cross-coupling of heteroaryl chlorides with alkyl halides. nih.gov

Specifically, methods for the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides have been established. nih.govwisc.edu These reactions typically use a nickel(II) salt as a catalyst precursor, a bidentate nitrogen-based ligand (such as bathophenanthroline), and a stoichiometric metallic reductant like manganese (Mn⁰). nih.gov Given the electronic similarity between 2-chloropyridine (B119429) and 6-chloropyrazine, these conditions are highly relevant and applicable for the alkylation of the pyrazine ring in this compound, coupling the C(sp²)-Cl bond with an alkyl halide electrophile. This strategy is valuable for introducing alkyl groups that would be difficult to incorporate using traditional organometallic reagents. nih.gov

Electrophilic Properties of the Carbonyl Chloride Moiety

The carbonyl chloride group is an exceptionally reactive electrophile due to the combined electron-withdrawing inductive effects of the oxygen and chlorine atoms, which polarize the carbonyl carbon. vulcanchem.com This makes it highly susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions. In the context of this compound, this moiety is generally the most reactive site in the molecule towards nucleophiles.

Common transformations involving the carbonyl chloride group include:

Hydrolysis : In the presence of water, the compound readily hydrolyzes to form the corresponding 6-chloropyrazine-2-carboxylic acid. vulcanchem.com

Amidation : Reaction with primary or secondary amines rapidly yields the corresponding amides. This is a common strategy for synthesizing libraries of pyrazine-2-carboxamides for biological screening. researchgate.net

Esterification : Alcohols react to form esters, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Thioesterification : As discussed in section 3.1.3, thiols react to produce thioesters.

The reactivity of the carbonyl chloride allows it to serve as a key precursor for a diverse array of pyrazine derivatives, where the carbonyl group is converted into various other functionalities.

Reactivity of the Pyrazine Ring Chlorine Atom

The chlorine atom at the 6-position of the pyrazine ring exhibits reactivity characteristic of a halogen on an electron-deficient heteroaromatic system. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly reduces the electron density of the ring carbons. This has two major consequences for the reactivity of the C-Cl bond.

First, the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) . The electron-poor nature of the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, facilitating the displacement of the chloride ion by strong nucleophiles like amines, alkoxides, or thiolates. Pyridine, a related but less electron-deficient heterocycle, is known to undergo nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The pyrazine system is even more activated.

Second, the C-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions , as detailed in section 3.2. The electron-deficient character of the ring facilitates the initial oxidative addition step in palladium-catalyzed cycles (e.g., Suzuki, Heck, Sonogashira), which is often the rate-limiting step for aryl chlorides. rsc.org The reactivity of this chlorine atom is considerably higher than that of a chlorine on an electron-rich or neutral aromatic ring, such as in chlorobenzene, where resonance stabilization makes the C-Cl bond stronger and less susceptible to cleavage. askiitians.com

Hydrolysis and Solvolysis Pathways

The reactivity of this compound is dominated by the highly electrophilic nature of the carbonyl carbon in the acid chloride functional group. This makes it exceptionally susceptible to nucleophilic attack by a variety of solvents, leading to solvolysis. The two most common solvolysis pathways are hydrolysis (reaction with water) and alcoholysis (reaction with alcohols).

Hydrolysis Pathway

In the presence of water or ambient moisture, this compound undergoes a rapid and exothermic hydrolysis reaction. vulcanchem.comlibretexts.org The final products of this pathway are 6-chloropyrazine-2-carboxylic acid and hydrogen chloride gas. vulcanchem.comlibretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides. libretexts.org The process can be described in the following steps:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon atom of the acyl chloride. libretexts.org

Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbon-oxygen π bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is expelled. libretexts.org

Deprotonation: The resulting protonated carboxylic acid (an oxonium ion) is then deprotonated, typically by the expelled chloride ion or another water molecule, to yield the stable 6-chloropyrazine-2-carboxylic acid and hydrogen chloride. libretexts.org

The high reactivity of the acyl chloride group ensures that this hydrolysis occurs readily, often without the need for a catalyst. vulcanchem.com

Solvolysis Pathway (Alcoholysis)

When an alcohol is used as the solvent, this compound undergoes alcoholysis to form the corresponding ester. This reaction is analogous to hydrolysis and follows a similar nucleophilic addition-elimination mechanism. libretexts.org

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. libretexts.org

Deprotonation: The expelled chloride ion removes the proton from the oxygen atom of the original alcohol moiety, resulting in the final ester product and hydrogen chloride. libretexts.org

The specific ester formed is dependent on the alcohol used in the reaction. For example, reaction with methanol (B129727) would yield methyl 6-chloropyrazine-2-carboxylate, while reaction with ethanol (B145695) would yield ethyl 6-chloropyrazine-2-carboxylate.

The table below summarizes the key solvolysis pathways and their resulting products.

| Solvolysis Pathway | Reactant (Solvent) | Nucleophile | Primary Product | Byproduct |

| Hydrolysis | Water (H₂O) | Water | 6-chloropyrazine-2-carboxylic acid | Hydrogen Chloride (HCl) |

| Alcoholysis | Alcohol (R-OH) | Alcohol | Alkyl 6-chloropyrazine-2-carboxylate | Hydrogen Chloride (HCl) |

| Methanolysis | Methanol (CH₃OH) | Methanol | Methyl 6-chloropyrazine-2-carboxylate | Hydrogen Chloride (HCl) |

| Ethanolysis | Ethanol (C₂H₅OH) | Ethanol | Ethyl 6-chloropyrazine-2-carboxylate | Hydrogen Chloride (HCl) |

Applications of 6 Chloropyrazine 2 Carbonyl Chloride As a Building Block in Complex Molecular Architectures

Synthesis of Heterocyclic Compounds

6-Chloropyrazine-2-carbonyl chloride is a highly reactive chemical intermediate that serves as a versatile building block in the synthesis of a wide array of complex heterocyclic compounds. Its pyrazine (B50134) core, substituted with both a reactive acyl chloride and a displaceable chlorine atom, allows for sequential and site-selective modifications, providing access to a rich diversity of molecular scaffolds.

Pyrazine-Derived Scaffolds with Diverse Functionalities

The primary application of this compound in this context is the synthesis of pyrazine-2-carboxamides. The acyl chloride moiety readily reacts with a variety of primary and secondary amines to form the corresponding amides. This reaction is often straightforward and provides a modular approach to introduce a wide range of functional groups onto the pyrazine ring.

Researchers have synthesized numerous series of N-substituted pyrazine-2-carboxamides by reacting this compound with diverse amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting pyrazine-2-carboxamide scaffold is a key feature in many biologically active molecules. The chlorine atom at the 6-position can be retained or subsequently modified, further increasing the molecular diversity achievable from this single building block.

| Reactant | Reagent | Product Class | Key Reaction |

| This compound | Primary/Secondary Amines | N-Substituted 6-chloropyrazine-2-carboxamides | Acyl Substitution |

Access to Fused Pyrazine Systems (e.g., Pyrrolo[2,3-b]pyrazines, Pteridines)

While direct, high-yielding syntheses of fused pyrazine systems starting from this compound are not extensively documented in readily available literature, its chemical nature makes it a plausible precursor for such structures. The general strategies for constructing fused pyrazines often involve the use of substituted chloropyrazines.

Pyrrolo[2,3-b]pyrazines: The synthesis of the pyrrolo[2,3-b]pyrazine core, a scaffold of interest in medicinal chemistry, often involves the annulation of a pyrrole (B145914) ring onto a pyrazine. Synthetic routes have been developed starting from dihalopyrazines. For instance, the synthesis of dipyrrolopyrazine derivatives has been achieved through regio-selective amination reactions of dihalo-pyrrolopyrazines. researchgate.net This suggests that this compound, after conversion of the carbonyl chloride to other functional groups, could potentially undergo similar cyclization strategies.

Pteridines: Pteridines, composed of fused pyrimidine (B1678525) and pyrazine rings, are an important class of heterocyclic compounds with significant biological roles. The synthesis of pteridines can be accomplished through various methods, often involving the condensation of a pyrimidine with a 1,2-dicarbonyl compound or the construction of the pyrazine ring onto a pre-existing pyrimidine. derpharmachemica.com Although not a direct precursor in classical pteridine (B1203161) syntheses, functionalized pyrazines derived from this compound could potentially be elaborated into intermediates suitable for pteridine synthesis. For example, modification of the pyrazine ring to introduce vicinal amino groups could enable the subsequent condensation with a dicarbonyl compound to form the pteridine core.

Incorporation into Phosphorus(V)-Substituted Heterocycles

Recent advancements in organophosphorus chemistry have highlighted methods for the synthesis of phosphorus(V)-substituted N-heterocycles. mdpi.comnih.gov The phosphorylation of chloropyrazines presents a direct route to introduce a phosphonate (B1237965) or phosphine (B1218219) oxide group onto the pyrazine ring. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are effective for the phosphorylation of halo-heterocycles. It has been demonstrated that 2-chloropyrazines can undergo transition-metal-catalyzed phosphorylation to yield 2-phosphorus-substituted pyrazines. mdpi.com This methodology could be applied to this compound, potentially allowing for the selective phosphorylation at the 6-position. The reactivity of the acyl chloride would need to be considered and potentially protected or transformed prior to the phosphorylation step. This approach opens a pathway to a class of pyrazine derivatives with unique electronic and biological properties conferred by the phosphorus(V) substituent.

Development of Biologically Relevant Molecules

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds, making it a valuable starting material in drug discovery and medicinal chemistry.

Intermediates for Enzyme Inhibitors

Derivatives of this compound have shown promise as intermediates in the synthesis of enzyme inhibitors. A notable example is in the development of antimycobacterial agents. A significant number of pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. vulcanchem.com

Research has indicated that these compounds can act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. vulcanchem.com The general synthetic approach involves the condensation of this compound with various amines to produce a library of amides, which are then screened for their inhibitory activity.

| Compound Class | Target Enzyme | Therapeutic Area |

| Pyrazine-2-carboxamides | Enoyl-ACP-reductase (InhA) | Antimycobacterial |

Precursors for Receptor Ligands

The pyrazine scaffold is a common feature in ligands for various biological receptors. While direct and widespread application of this compound as a precursor for receptor ligands is not extensively detailed in the literature, its utility in generating diverse chemical libraries makes it a valuable tool in the search for new receptor modulators.

The synthesis of highly substituted pyrazines is crucial for exploring the structure-activity relationships (SAR) of receptor ligands. The reactivity of this compound allows for the introduction of a wide range of substituents at the 2- and 6-positions of the pyrazine ring. Through multi-step synthetic sequences, this building block can be used to construct complex molecules designed to interact with specific receptor binding sites. For instance, in the field of drug discovery, the development of ligands for targets such as G-protein coupled receptors (GPCRs) often involves the synthesis of libraries of heterocyclic compounds for high-throughput screening. The diverse pyrazine derivatives accessible from this compound are well-suited for such screening campaigns.

Contribution to Pharmaceutical Intermediate Synthesis

This compound is a highly reactive chemical intermediate that serves as a crucial starting material in the synthesis of novel pharmaceutical compounds, particularly in the development of antimycobacterial and antifungal agents. acs.orgvulcanchem.com Its utility stems from the presence of two key reactive sites: the highly electrophilic carbonyl chloride group and the chlorine-substituted pyrazine ring.

The carbonyl chloride functional group readily undergoes nucleophilic acyl substitution reactions with amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is fundamental to its role in medicinal chemistry, allowing for the straightforward attachment of the 6-chloropyrazine moiety to various molecular scaffolds to create libraries of new chemical entities. Research has focused on synthesizing a range of pyrazine-2-carboxamide derivatives to explore their therapeutic potential. acs.orgrsc.org

A significant area of application for this compound is in the discovery of new treatments for tuberculosis. Derivatives of this compound have demonstrated considerable activity against multiple strains of Mycobacterium tuberculosis, including those resistant to existing drugs. acs.org The mechanism of action for these derivatives is believed to involve the inhibition of enoyl-ACP-reductase, an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net Furthermore, certain amide derivatives have shown potential as antifungal agents, exhibiting activity against strains like Trichophyton mentagrophytes. researchgate.net

Detailed research findings on specific derivatives are highlighted below:

| Compound Name | Target Organism/System | Reported Activity/Finding |

| N-benzyl derivatives of 6-chloropyrazine-2-carboxamide | Mycobacterium tuberculosis | Demonstrated impressive antimycobacterial activity. acs.org |

| 6-chloro-N-octylpyrazine-2-carboxamide | Mycobacterium tuberculosis | Predicted to have good bioactivity based on molecular docking studies. maastrichtuniversity.nl |

| Amide derivatives of this compound | Trichophyton mentagrophytes | Exhibit activity against this fungal strain, indicating potential for new antifungal agents. researchgate.net |

| 3,5-diamino-6-chloropyrazine-2-carboxylic acid derivatives | Epithelial Sodium Channel (ENaC) | Act as ENaC blockers, with potential applications in treating obstructive airway diseases like cystic fibrosis by promoting mucosal hydration. researchgate.net |

Applications in Agrochemical Design

In the field of agrochemical research, this compound serves as a valuable building block for the synthesis of novel herbicides and potential fungicides. The pyrazine carboxamide structure, readily accessible from this intermediate, is a known scaffold for compounds exhibiting phytotoxic activity. acs.org

The primary mechanism of action for herbicidal compounds derived from this pyrazine building block is the inhibition of photosynthesis. researchgate.net Specifically, these molecules can interfere with the photosynthetic electron transport (PET) chain in photosystem II (PSII), a critical process for plant survival. researchgate.netchinesechemsoc.org By blocking electron flow, these compounds induce chlorosis and necrosis, ultimately leading to plant death. chinesechemsoc.org

Researchers have synthesized and evaluated various N-phenylpyrazine-2-carboxamides, derived from the corresponding 6-chloro-substituted acid chloride, to establish structure-activity relationships for optimizing herbicidal efficacy. The nature and position of substituents on both the pyrazine and phenyl rings significantly influence the inhibitory activity.

Key research findings in this area include:

| Compound Name | Target System | Reported Activity/Finding |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach chloroplasts | Identified as a highly active inhibitor of the oxygen evolution rate. rsc.org |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach chloroplasts | Showed high PET inhibition. researchgate.net |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach chloroplasts | Exhibited the highest PET inhibition in its tested series, with an IC50 value of 43 µmol/L. researchgate.net |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | Displayed the highest antifungal effect in its series, suggesting potential use as an agricultural fungicide. researchgate.net |

Design and Fabrication of Advanced Materials

The bifunctional nature of this compound, featuring a reactive acyl chloride and a functionalizable heterocyclic ring, makes it a prospective candidate for the synthesis of advanced materials such as polymers and organic frameworks.

Polymeric and Supramolecular Assemblies

This compound can be envisioned as a valuable monomer for the creation of novel polymers through polycondensation reactions. The highly reactive carbonyl chloride group can react with difunctional nucleophiles, such as diamines or diols, to yield polyamides or polyesters, respectively. This process would incorporate the pyrazine ring directly into the polymer backbone.

The resulting pyrazine-based polymers could exhibit unique thermal and electronic properties. maastrichtuniversity.nl The nitrogen atoms within the pyrazine rings of the polymer chain can act as hydrogen bond acceptors, enabling the formation of ordered, non-covalent supramolecular assemblies. acs.orgmdpi.com These interactions can influence the material's bulk properties, such as crystallinity, solubility, and mechanical strength. The development of such pyrazine-containing polymers is of interest for applications in electronics and specialty materials. lifechemicals.com

Functional Organic Frameworks

In the field of porous materials, pyrazine and its derivatives are extensively used as organic linkers or building blocks for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgnih.gov These materials are characterized by their high porosity, large surface areas, and tunable functionalities.

While this compound itself may not be a direct linker, its reactive nature makes it an excellent precursor for synthesizing more complex, multitopic ligands suitable for framework construction. For instance, the carbonyl chloride group can be used to couple the pyrazine core to other aromatic units bearing coordinating groups like carboxylic acids or amines.

The pyrazine moiety within the resulting framework can play several roles:

Functional Site: The electron-deficient nature of the pyrazine ring can create specific adsorption sites, enhancing the framework's affinity for certain molecules like carbon dioxide. rsc.org

Redox Activity: The pyrazine imide ligand has been shown to participate in reversible, ligand-based redox processes, making pyrazine-based frameworks potentially useful in catalysis or electronic devices. nih.gov

The synthesis of functional organic frameworks from pyrazine-based building blocks is a promising route to materials for gas storage, separation, and catalysis. researchgate.netnih.gov

Advanced Spectroscopic and Computational Characterization of 6 Chloropyrazine 2 Carbonyl Chloride Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide empirical data on the molecular framework, connectivity, and functional groups present in a molecule. Each method offers unique insights, and together they allow for unambiguous structure confirmation.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 6-Chloropyrazine-2-carbonyl chloride, such as amides, ¹H and ¹³C NMR provide critical data for structural verification. researchgate.net

In the ¹H NMR spectrum, the two protons on the pyrazine (B50134) ring typically appear as distinct singlets in the aromatic region, usually between δ 8.5 and 9.5 ppm. Their specific chemical shifts are influenced by the nature of the substituent derived from the carbonyl chloride group. For instance, in a series of N-substituted 6-chloropyrazine-2-carboxamides, the pyrazine protons are readily identified, confirming the integrity of the core heterocyclic structure. researchgate.net The protons of the substituent (e.g., alkyl or aryl groups attached to the amide nitrogen) will appear in their characteristic regions, and their coupling patterns provide further structural information.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrazine ring typically resonate between δ 140 and 160 ppm. The carbonyl carbon of the derivative (e.g., an amide) is particularly diagnostic, appearing significantly downfield, often in the range of δ 160-170 ppm. imist.ma The signals for the substituent carbons provide the final pieces of the structural puzzle.

Table 1: Representative NMR Data for a 6-Chloropyrazine-2-carboxamide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~9.10 | Pyrazine C3-H |

| ¹H | ~8.85 | Pyrazine C5-H |

| ¹H | Varies | N-H (amide), substituent protons |

| ¹³C | ~163 | C=O (amide carbonyl) |

| ¹³C | ~152 | Pyrazine C6-Cl |

| ¹³C | ~148 | Pyrazine C2-C=O |

| ¹³C | ~145 | Pyrazine C5-H |

| ¹³C | ~143 | Pyrazine C3-H |

Note: Specific shifts vary depending on the solvent and the exact nature of the N-substituent.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, the FTIR spectrum is dominated by vibrations of the pyrazine ring and the newly formed functional group.

A key diagnostic band is the carbonyl (C=O) stretching vibration. In the starting material, the acyl chloride C=O stretch appears at a high frequency, typically 1750-1815 cm⁻¹. Upon conversion to an amide derivative, this band shifts to a lower wavenumber, generally appearing in the 1650-1690 cm⁻¹ region, which is a clear indication of successful transformation. researchgate.net

Other important vibrations include:

N-H stretching: For primary and secondary amides, this appears as one or two bands in the 3200-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches from the pyrazine ring are typically observed just above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazine ring itself are found in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net

C-Cl stretching: This vibration typically occurs at lower frequencies, often in the 600-800 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for a 6-Chloropyrazine-2-carboxamide Derivative

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3200-3500 | N-H Stretch (Amide) |

| >3000 | Aromatic C-H Stretch |

| 1650-1690 | C=O Stretch (Amide I band) |

| 1550-1600 | Pyrazine Ring C=C, C=N Stretches |

| ~1550 | N-H Bend (Amide II band) |

HRMS is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides integer mass-to-charge (m/z) ratios, HRMS can measure m/z values to four or more decimal places. mdpi.com This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For derivatives of this compound, HRMS is used to confirm the final molecular formula. researchgate.net The measured mass of the molecular ion ([M]+) or a protonated species ([M+H]+) is compared to the theoretically calculated mass for the expected formula. An agreement within a few parts per million (ppm) provides strong evidence for the proposed structure. The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in confirming the identity of chlorine-containing fragments. imist.ma

Table 3: Example HRMS Data for a Hypothetical Derivative C₁₁H₉ClN₄O

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

|---|

While NMR, FTIR, and HRMS confirm molecular connectivity and formula, X-ray crystallography provides an unambiguous, three-dimensional picture of the molecule's structure in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles.

For derivatives of this compound, single-crystal X-ray diffraction can reveal:

The planarity of the pyrazine ring.

The conformation of the substituent group relative to the ring.

Intermolecular interactions, such as hydrogen bonding (e.g., between amide N-H and C=O groups) and π-stacking of the pyrazine rings, which govern the crystal packing.

Although obtaining suitable single crystals can be challenging, the resulting structural data is the gold standard for molecular characterization. This level of detail is crucial for understanding structure-property relationships and for computational modeling studies. While specific crystallographic data for simple derivatives is not always available, the technique has been applied to more complex structures containing pyrazine moieties, demonstrating its utility in this chemical class. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods complement experimental techniques by providing a theoretical understanding of molecular structure and properties. These in silico studies can predict spectroscopic features, rationalize experimental findings, and offer insights into electronic structure that are not directly accessible through experiments.

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure of molecules. mdpi.comnih.govresearchgate.netnih.gov By approximating the complex many-electron wavefunction with the electron density, DFT provides a balance between computational cost and accuracy. Functionals such as B3LYP are commonly employed for these calculations. mostwiedzy.plchemrxiv.org

For derivatives of this compound, DFT calculations are used to:

Optimize Molecular Geometry: The method can predict the lowest-energy three-dimensional structure of the molecule, providing bond lengths and angles that can be compared with X-ray crystallography data, if available.

Calculate Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies of a molecule. mdpi.com These calculated frequencies, when appropriately scaled, often show excellent agreement with experimental FTIR and Raman spectra, aiding in the assignment of complex vibrational bands. chemrxiv.org

Analyze Electronic Structure: DFT provides insights into the distribution of electrons within the molecule. This includes calculating molecular orbital energies (such as the HOMO and LUMO), generating electron density maps, and performing Natural Bond Orbital (NBO) analysis to understand charge distribution and donor-acceptor interactions.

For example, a DFT study on a related 6-chloro-pyrazine-2-carboxamide derivative successfully correlated calculated vibrational wavenumbers with experimental FTIR data, allowing for a detailed assignment of the observed spectral bands. chemrxiv.org

Table 4: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Representative Pyrazine Derivative

| Vibrational Mode | Experimental FTIR (cm⁻¹) | DFT Calculated (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3365 |

| Aromatic C-H Stretch | 3080 | 3095 |

| C=O Stretch | 1685 | 1700 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96 for B3LYP) to improve agreement.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its influence on reactivity and biological activity. For derivatives of this compound, this analysis would focus on the rotational barrier around the single bond connecting the carbonyl chloride group to the pyrazine ring. The interplay of steric and electronic effects of substituents on the pyrazine ring would significantly influence the preferred conformation.

Ab initio molecular orbital calculations and density functional theory (DFT) are the primary tools for these investigations. rsc.org By systematically rotating the carbonyl chloride group relative to the pyrazine ring and calculating the energy at each step, a potential energy surface (PES) can be generated. This map reveals the lowest energy conformations (global and local minima) and the energy barriers for interconversion between them (saddle points or transition states). rsc.org

For instance, a study on 2-formyl-substituted heterocycles demonstrated that the relative stability of conformers is well-predicted by such calculations, with electrostatic interactions being a key determinant. rsc.org In the case of this compound derivatives, the lone pair electrons on the pyrazine nitrogen atoms and the electronegative chlorine atom would exert significant influence on the conformational preference of the carbonyl chloride group. colostate.edu

Table 1: Hypothetical Conformational Energy Profile of a 6-Substituted Pyrazine-2-carbonyl Chloride Derivative

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Transition State) |

| ~60° | 0.0 | Skew (Global Minimum) |

| 120° | 3.0 | Eclipsed (Transition State) |

| 180° | 0.8 | Anti (Local Minimum) |

This table represents a hypothetical energy profile to illustrate the type of data generated from a conformational analysis. The exact values would depend on the specific derivative and the level of theory used in the calculation.

The construction of a detailed PES is computationally intensive but provides invaluable insight into the molecule's flexibility and the accessibility of different conformational states, which can be crucial for predicting reaction pathways and receptor binding. researchgate.netrsc.orgrug.nl

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their reactivity that static models cannot. By simulating the motion of atoms in a molecule or a system of molecules, MD can predict how a derivative of this compound might behave in a specific environment, such as in a solvent or near a biological target.

For reactivity predictions, MD simulations can be used to:

Sample conformational space: To identify the most populated conformations in solution, which are often the most likely to react.

Analyze solvent effects: To understand how solvent molecules arrange around the reactant and influence its reactivity.

Simulate reactant-reactant interactions: To model the approach of a nucleophile to the electrophilic carbonyl carbon of the acyl chloride, providing information on preferred trajectories and interaction energies.

A study on the molecular dynamics of pyrazine following electronic excitation, for example, utilized a 24-mode model Hamiltonian to investigate its behavior, showcasing the level of detail that can be achieved. researchgate.net While focused on photochemistry, the methodology is adaptable to studying ground-state chemical reactivity. By combining MD with quantum mechanics (QM/MM simulations), the electronic changes during a reaction can be modeled with high accuracy.

Table 2: Representative Data from a Hypothetical MD Simulation of a Pyrazine Derivative in Water

| Property | Value | Significance |

| RMSD of pyrazine ring | 0.5 Å | Indicates structural stability of the core. |

| Average Solvent Accessible Surface Area (SASA) of Carbonyl Carbon | 15 Ų | Relates to the accessibility of the reactive site to nucleophiles. |

| Radial Distribution Function of water around Carbonyl Carbon | Peak at 3.2 Å | Shows the structure of the first solvation shell, which can influence reaction rates. |

This table provides an example of the kind of data that can be extracted from MD simulations to infer reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. For a series of this compound derivatives, QSAR models would be developed to correlate their structural or physicochemical properties with a measured activity, such as anticancer or antimicrobial efficacy. nih.gov

The process involves:

Synthesizing a library of derivatives: With systematic variations in their substituents.

Measuring the biological activity: Of each compound in the library.

Calculating molecular descriptors: These can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Developing a mathematical model: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to link the descriptors to the activity. nih.gov

For example, a QSAR study on 6-arylpyrazine-2-carboxamides identified key structural features for their inhibitory activity against Trypanosoma brucei. nih.gov Similarly, research on other pyrazine derivatives has shown high correlations between predicted and experimental antiproliferative activities. nih.gov These studies often reveal that electronic properties, such as the charges on specific atoms or the energy of molecular orbitals, are crucial for activity. nih.gov

Table 3: Example of a QSAR Model for a Hypothetical Series of Pyrazine Derivatives

Activity (log 1/IC₅₀) = 0.5 * (HOMO Energy) - 0.2 * (Molecular Volume) + 1.2 * (Charge on N1) + 2.5

| Derivative | HOMO Energy (eV) | Molecular Volume (ų) | Charge on N1 (e) | Predicted Activity | Experimental Activity |

| 1 | -6.2 | 150 | -0.3 | 4.5 | 4.6 |

| 2 | -6.5 | 160 | -0.28 | 4.0 | 4.1 |

| 3 | -6.0 | 145 | -0.32 | 4.8 | 4.7 |

This table and equation are illustrative of a QSAR model, demonstrating how different calculated properties can be combined to predict biological activity.

The resulting QSAR models can then be used to predict the activity of yet-unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov

In silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound derivatives, which are expected to be highly reactive acyl chlorides, DFT calculations are particularly well-suited for this purpose. chemistrystudent.com

The typical reaction of an acyl chloride is a nucleophilic acyl substitution. chemistrysteps.com An in silico study of such a reaction would involve:

Modeling the reactants: The pyrazine derivative and the nucleophile.

Locating the transition state: This is the highest energy point on the reaction pathway and is characterized by a single imaginary vibrational frequency. The geometry of the transition state reveals the arrangement of atoms at the point of bond-making and bond-breaking.

Calculating the activation energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Identifying any intermediates: Such as the tetrahedral intermediate common in nucleophilic acyl substitution. chemistrysteps.com

Modeling the products.

A study on the cycloaddition behavior of dihydropyrazines, for instance, used DFT calculations to show that the reaction proceeds through a stepwise pathway involving a betaine intermediate. nih.gov Another computational study elucidated the complex mechanism of the reaction of an acyl chloride with sodium phosphaethynolate, identifying intermediates and cycloaddition products. nih.gov These examples highlight the capability of computational methods to provide a deep, step-by-step understanding of reaction pathways that can be difficult to probe experimentally.

Table 4: Calculated Thermodynamic Data for a Hypothetical Nucleophilic Acyl Substitution Reaction

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.2 | +15.8 |

| Tetrahedral Intermediate | -5.7 | -5.1 |

| Products | -20.3 | -19.5 |

This table illustrates the kind of thermodynamic data that can be generated to map out the energy landscape of a chemical reaction.

By providing a detailed picture of the reaction mechanism, these in silico predictions can help in optimizing reaction conditions and in designing derivatives with tailored reactivity.

Future Perspectives and Emerging Research Avenues

Green Chemistry Principles in 6-Chloropyrazine-2-carbonyl Chloride Synthesis and Utilization

The contemporary emphasis on sustainable chemical manufacturing is driving significant changes in the synthesis and application of foundational chemical building blocks like this compound. Research is increasingly focused on aligning traditional synthetic routes with the principles of green chemistry to minimize environmental impact and enhance safety.

Key areas of development include:

Alternative Reagents: A primary goal is the replacement of hazardous reagents commonly used in the synthesis of acyl chlorides. For instance, moving away from thionyl chloride and oxalyl chloride towards more benign alternatives is a priority. Research into solid-supported reagents or catalytic methods that avoid stoichiometric toxic waste is gaining traction.

Biocatalysis: The use of enzymes in organic synthesis offers mild reaction conditions and high selectivity, aligning perfectly with green chemistry principles. nih.gov Future work may explore enzymatic routes for the synthesis of pyrazinamide (B1679903) derivatives directly from pyrazine (B50134) esters, bypassing the need for the highly reactive carbonyl chloride intermediate altogether. nih.govrsc.org For example, lipases like Lipozyme® TL IM have been successfully used in continuous-flow systems for amidation, a method that is both efficient and environmentally friendly. nih.gov

Continuous-Flow Processes: Shifting from batch to continuous-flow manufacturing can offer superior control over reaction parameters, improve safety by minimizing the accumulation of hazardous intermediates, and increase energy efficiency. nih.gov Developing a continuous-flow process for the synthesis of this compound and its subsequent derivatives could significantly reduce waste and improve scalability. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Dehydrogenative coupling reactions, which produce only hydrogen gas and water as byproducts, represent a highly atom-economical approach to building pyrazine cores. acs.orgnih.gov Applying these principles to the synthesis of the pyrazine backbone of this compound is a promising research direction.

Comparison of Synthetic Approaches

| Principle | Traditional Method | Green Alternative | Key Benefits |

|---|---|---|---|

| Reagent Selection | Thionyl Chloride, Oxalyl Chloride | Enzymatic Catalysis (e.g., Lipase) | Reduced toxicity, mild conditions, minimal hazardous waste. nih.govrsc.org |

| Process Type | Batch Processing | Continuous-Flow Microreactors | Enhanced safety, better scalability, high space-time yield. nih.gov |

| Solvent Use | Chlorinated Solvents (e.g., Dichloromethane) | Greener Solvents (e.g., tert-amyl alcohol, 2-MeTHF) | Reduced environmental impact, improved safety profile. rsc.org |

| Atom Economy | Condensation reactions with stoichiometric byproducts | Dehydrogenative Coupling | High atom efficiency, benign byproducts (H₂O, H₂). acs.orgnih.gov |

Development of Novel Catalytic Systems for Selective Transformations

The functionalization of the pyrazine ring is central to creating diverse molecular architectures. While classical cross-coupling reactions are well-established, future research is focused on developing novel catalytic systems that offer greater selectivity, efficiency, and sustainability. rsc.org

The reactivity of this compound is dominated by its two distinct electrophilic sites. Novel catalysts are being explored to selectively target C-H bonds on the pyrazine ring or to facilitate more challenging cross-coupling reactions at the chlorinated position.

Emerging catalytic strategies include:

Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts (e.g., palladium, ruthenium) with catalysts based on more abundant and less toxic metals like manganese and iron. acs.orgnih.govnih.gov Manganese pincer complexes, for example, have been shown to catalyze the dehydrogenative coupling of amino alcohols to form pyrazines, offering a sustainable synthetic route. acs.orgnih.gov

C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazine has been demonstrated, opening avenues for directly coupling arylboronic acids to the pyrazine core. nih.gov This could allow for the late-stage modification of derivatives of this compound without altering the existing functional groups.

Photoredox Catalysis: Light-mediated catalysis offers unique reaction pathways under mild conditions. This approach could be used to activate the C-Cl bond of the pyrazine ring for cross-coupling or to enable novel transformations involving the carbonyl chloride group.

Integration into High-Throughput and Automated Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. merckmillipore.com Integrating this compound into these workflows can dramatically accelerate the discovery of new functional molecules.

Key aspects of this integration include:

Flow Chemistry: Continuous-flow systems are ideally suited for automation. springerprofessional.de The high reactivity of this compound can be safely managed in microreactors, where reaction times are short and heat transfer is efficient. acs.org This allows for the rapid, on-demand synthesis of pyrazine derivatives.

High-Throughput Experimentation (HTE): Automated platforms enable the rapid screening of a wide range of reaction conditions, catalysts, and coupling partners. ucla.edu By using this compound as a core scaffold, HTE can be employed to quickly generate large libraries of amides, esters, and ketones for biological screening or materials testing. ucla.edu

Reagent Cartridge Systems: Automated synthesizers that use pre-packaged reagent cartridges simplify the synthetic process, making it accessible to non-specialists. merckmillipore.com The development of cartridges containing this compound and various nucleophiles would allow researchers to easily synthesize custom pyrazine derivatives at the push of a button. merckmillipore.com

Exploration of Bio-orthogonal Reactions